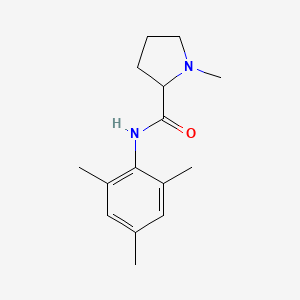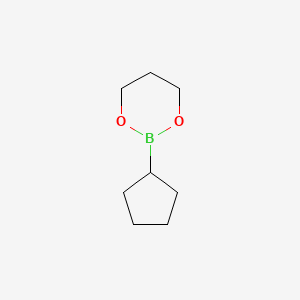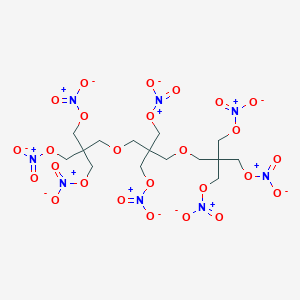
Tripentaerythritol octanitrate
Descripción general
Descripción
Tripentaerythritol octanitrate (TriPEON) is a common explosive stabilizer . It is a chemical compound with the molecular formula C15H32O10 .
Synthesis Analysis
The synthesis of tripentaerythritol involves the condensation of acetaldehyde and formaldehyde in the presence of sodium hydroxide . This process results in the formation of pentaerythritol, dipentaerythritol, tripentaerythritol, bispentaerythritolformal, pentaerythritol methyl ether, and sodium 2,2-bis(hydroxymethyl)propanoate .Molecular Structure Analysis
The molecular structure of tripentaerythritol is represented by the formula (HOCH2)3CCH2OCH2C(CH2OH)2OCH2C(CH2OH)3 . It has a molecular weight of 372.41 g/mol .Chemical Reactions Analysis
Pentaerythritol, a precursor to tripentaerythritol, is formed by the aldol condensation of acetaldehyde and formaldehyde, followed by a Cannizzaro reaction in an alkaline medium . By-products such as dipentaerythritol, tripentaerythritol, bis-pentaerythritol monoformal, and cyclic monopentaerythritol monoformal are formed in this reaction .Physical And Chemical Properties Analysis
Tripentaerythritol is a solid at room temperature . It has a melting point of 225 °C (dec.) (lit.) . It is also known to have improved thermal stability and reduced sublimation rate when doped with graphene oxide .Aplicaciones Científicas De Investigación
1. Surface Morphology and Mass-Loss Rates in Explosive Materials
Tripentaerythritol octanitrate (triPEON) plays a significant role in modifying the surface properties of explosive materials like Pentaerythritol tetranitrate (PETN). The presence of triPEON in PETN has been found to influence the density and flow porosity of the powdered material, crucial for the performance of secondary explosives. Studies using atomic force microscopy and thermogravimetric analysis revealed that doping PETN with triPEON could reduce the mass-loss rate from PETN crystal surfaces, indicating a potential for enhancing the stability and safety of explosive materials (Bhattacharia et al., 2014).
2. Impact on Kinetic and Thermodynamic Properties of Explosives
Further research into the sublimation properties of PETN single crystals doped with homologs like triPEON has shown that these additives can affect both the kinetic and thermodynamic parameters of the explosive material. Understanding how triPEON alters these properties is key to developing safer and more effective explosives for both military and commercial applications (Bhattacharia et al., 2012).
3. Chemical Applications in the Synthesis of Acetals and Derivatives
In the field of chemistry, triPEON has been used efficiently in synthesizing various acetals and their derivatives. The conversion of tripentaerythritol to different compounds, like acetal derivatives, highlights its utility in organic synthesis, providing valuable insights for developing new chemical substances and materials (Al-Mughaid & Grindley, 2006).
4. Involvement in Preparative Phosphorylation Processes
TriPEON and its derivatives have been involved in pioneering examples of preparative phosphorylation, especially in the synthesis of oligophosphites. These processes are significant for their potential applications in creating intricate metal complex constructions, demonstrating the versatility of triPEON in advanced chemical synthesis (Predvoditelev et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Recent studies have shown that the explosive PETN (Pentaerythritol tetranitrate), stabilized with a polysaccharide coating, is resistant to changes in particle shape, size, and structure that can degrade detonator performance over time . This suggests potential future directions for improving the stability of tripentaerythritol octanitrate and other similar explosives .
Propiedades
IUPAC Name |
[2,2-bis(nitrooxymethyl)-3-[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propoxy]propyl] nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N8O26/c24-16(25)42-5-13(6-43-17(26)27,1-40-3-14(7-44-18(28)29,8-45-19(30)31)9-46-20(32)33)2-41-4-15(10-47-21(34)35,11-48-22(36)37)12-49-23(38)39/h1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXVZWHRSNPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N8O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952360 | |
| Record name | 2-[(Nitrooxy)methyl]-2-({3-(nitrooxy)-2-({3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy}methyl)-2-[(nitrooxy)methyl]propoxy}methyl)propane-1,3-diyl dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tripentaerythritol octanitrate | |
CAS RN |
29908-97-2 | |
| Record name | 1,3-Propanediol, 2,2-bis[[3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy]methyl]-, 1,1′,3,3′-tetranitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripentaerythritol octanitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2-bis[[3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy]methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(Nitrooxy)methyl]-2-({3-(nitrooxy)-2-({3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy}methyl)-2-[(nitrooxy)methyl]propoxy}methyl)propane-1,3-diyl dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



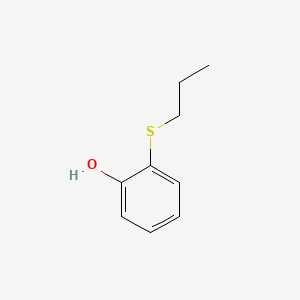


![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3393404.png)

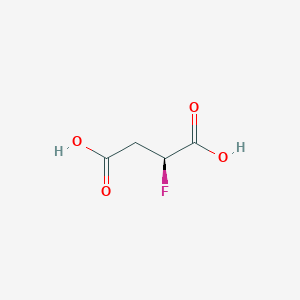



![1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3393459.png)
![4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3393466.png)
![(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diacetyloxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3393474.png)
